molecular formula C11H12BrN B13695903 4-Bromo-3-ethyl-5-methyl-1H-indole

4-Bromo-3-ethyl-5-methyl-1H-indole

Cat. No.: B13695903
M. Wt: 238.12 g/mol
InChI Key: KFANOPXDUNYCKD-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-5-methyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methylindole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products:

  • Substitution reactions yield various substituted indoles.
  • Oxidation reactions produce indole-2,3-diones and related compounds.
  • Reduction reactions result in dehalogenated or modified indole derivatives.

Scientific Research Applications

4-Bromo-3-ethyl-5-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethyl-5-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the indole ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    4-Bromo-1H-indole: Lacks the ethyl and methyl groups, making it less sterically hindered.

    3-Ethyl-1H-indole: Lacks the bromine and methyl groups, affecting its reactivity.

    5-Methyl-1H-indole: Lacks the bromine and ethyl groups, altering its chemical properties.

Uniqueness: 4-Bromo-3-ethyl-5-methyl-1H-indole is unique due to the combination of bromine, ethyl, and methyl groups on the indole ring

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

4-bromo-3-ethyl-5-methyl-1H-indole

InChI

InChI=1S/C11H12BrN/c1-3-8-6-13-9-5-4-7(2)11(12)10(8)9/h4-6,13H,3H2,1-2H3

InChI Key

KFANOPXDUNYCKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C(=C(C=C2)C)Br

Origin of Product

United States

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